molecular formula C17H24N4O3 B5570386 Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate

Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate

Cat. No.: B5570386
M. Wt: 332.4 g/mol
InChI Key: MQHDVBVKAYIRKN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₂₂N₄O₃ Molecular Weight: 318.377 g/mol (monoisotopic mass: 318.169191) . This compound features a tetrahydroquinazolinone core substituted with two methyl groups at positions 4 and 7, coupled with a piperazine ring modified by an ethyl carboxylate group. The tetrahydroquinazolinone scaffold is known for its conformational rigidity, which enhances binding affinity in pharmacological targets, while the piperazine moiety improves solubility and bioavailability .

Properties

IUPAC Name

ethyl 4-(4,7-dimethyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-4-24-17(23)21-7-5-20(6-8-21)16-18-12(3)15-13(19-16)9-11(2)10-14(15)22/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHDVBVKAYIRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline with piperazine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous potassium carbonate in dry acetone, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone and tetrahydroquinazoline derivatives, which may exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Tert-Butyl 4-((2-Oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate

  • Molecular Formula : C₁₈H₂₄N₄O₅S
  • Molecular Weight : 408.47 g/mol
  • Key Differences: Replaces the tetrahydroquinazolinone core with a 2-oxoindoline sulfonyl group. Features a tert-butyl carboxylate instead of ethyl, increasing steric bulk and lipophilicity. Synthesis: Reacts 2-oxoindoline-5-sulfonyl chloride with tert-butyl piperazine-1-carboxylate in 1,4-dioxane/pyridine . Pharmacological Relevance: Acts as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors, demonstrating the role of sulfonyl groups in enzyme binding .

Ethyl 4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

  • Molecular Formula : C₂₂H₂₅ClN₄O₃
  • Molecular Weight : 428.9 g/mol .
  • Key Differences: Incorporates a 4-chlorophenyl substituent at position 7 of the tetrahydroquinazolinone ring. Increased molecular weight and hydrophobicity compared to the parent compound.

Tert-Butyl-(E)-4-((5-Oxo-1,2-dihydropyrrolo[1,2-a]quinazolin-3(5H)-ylidene)methyl)piperazine-1-carboxylate

  • Molecular Formula : C₂₁H₂₅N₅O₃
  • Molecular Weight : 395.46 g/mol
  • Key Differences: Replaces the tetrahydroquinazolinone with a dihydropyrroloquinazoline core. Includes an exocyclic double bond (ylidene group), altering electronic properties. Synthesis: Generated via condensation reactions between pyrroloquinazolinone derivatives and tert-butyl piperazine . Structural Impact: The ylidene group may enhance π-π stacking in protein binding pockets .

Structural and Functional Analysis

Core Scaffold Modifications

Compound Core Structure Substituents Molecular Weight (g/mol)
Target Compound Tetrahydroquinazolinone 4,7-Dimethyl, ethyl carboxylate 318.38
Tert-Butyl Sulfonyl Indoline 2-Oxoindoline sulfonyl tert-Butyl carboxylate 408.47
Chlorophenyl Derivative Tetrahydroquinazolinone 7-(4-Chlorophenyl), ethyl carboxylate 428.90
  • Impact of Core Modifications: Tetrahydroquinazolinone vs. Pyrroloquinazoline: The latter’s fused pyrrole ring increases planarity, favoring DNA intercalation . Sulfonyl vs. Chlorophenyl Groups: Sulfonyl groups improve hydrogen bonding, while chlorophenyl enhances hydrophobic interactions .

Piperazine Substitutions

  • Ethyl vs. tert-Butyl Carboxylate: Ethyl groups (target compound) reduce steric hindrance, improving metabolic stability.

Crystallographic and Computational Data

  • Crystal Packing : Piperazine-carboxylates (e.g., ) adopt chair conformations in the solid state, with hydrogen bonding between carboxylate oxygens and amine hydrogens .
  • Software Validation : Structures of analogs are validated using SHELX () and PLATON (), ensuring geometric accuracy .

Biological Activity

Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate (CAS No. 777866-89-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C17H24N4O3
  • Molecular Weight : 332.4 g/mol
  • Boiling Point : Approximately 529.8 °C (predicted)
  • Density : 1.217 g/cm³ (predicted)
  • pKa : 2.56 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from piperazine and quinazoline derivatives, which are known for their diverse pharmacological activities.

Anticancer Activity

Research has highlighted the potential anticancer activity of similar quinazoline derivatives. For instance, studies have shown that certain analogues exhibit cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, its structural similarity to known active compounds suggests it may possess similar properties.

Study ReferenceCell Line TestedIC50 Value (µg/mL)Observations
CCRF-CEM>20No significant activity observed
Other analoguesVarious<10Active against multiple lines

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation and survival. For instance, quinazoline derivatives are known to inhibit tyrosine kinases and other signaling pathways critical for tumor growth.

Case Studies

  • Case Study on Quinazoline Derivatives :
    • A study investigated a series of quinazoline derivatives and their effects on leukemia cell lines. The results indicated that modifications at specific positions could enhance biological activity significantly.
    • The study concluded that further optimization could lead to more potent anticancer agents.
  • Pharmacological Evaluation :
    • Another research focused on the pharmacological profiles of piperazine-based compounds. The findings suggested that ethyl esters exhibit favorable bioavailability and can penetrate biological membranes effectively.

Q & A

Basic Research Questions

Q. What are the key structural features of Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate, and how do they influence its reactivity?

  • The compound combines a piperazine ring with a tetrahydroquinazoline core substituted with methyl and oxo groups. The piperazine moiety enhances solubility and hydrogen-bonding potential, while the quinazoline system contributes to planar aromaticity, enabling π-π stacking interactions with biological targets. The methyl groups at positions 4 and 7 influence steric hindrance and metabolic stability .
  • Methodological Insight : Use X-ray crystallography (e.g., SHELX programs for structure refinement ) and NMR spectroscopy (1H/13C) to confirm substituent positions and hydrogen-bonding patterns.

Q. What are standard protocols for synthesizing this compound, and what are common yield-limiting steps?

  • Synthesis typically involves multi-step reactions:

Condensation : Formation of the quinazoline core via cyclization of substituted anthranilic acid derivatives.

Piperazine coupling : Introduction of the piperazine-carboxylate group using ethyl chloroformate or similar reagents.

Purification : Column chromatography or recrystallization to isolate the final product (purity >95%) .

  • Yield Optimization : Monitor reaction intermediates using TLC and adjust solvent polarity (e.g., DMF for cyclization) to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (theoretical MW: 318.37 g/mol) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Case Study : If molecular docking suggests strong binding to kinase X but in vitro assays show low inhibition:

Validate Assay Conditions : Ensure physiological pH, temperature, and cofactor availability (e.g., ATP/Mg²⁺ for kinases).

Re-evaluate Docking Parameters : Use explicit solvent models (e.g., MD simulations) to account for conformational flexibility .

Probe Metabolites : Use LC-MS to check for rapid metabolic degradation in assay media .

Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

  • Structural Modifications :

  • Quinazoline Core : Introduce electron-withdrawing groups (e.g., -Cl) to enhance π-stacking with kinase ATP pockets .
  • Piperazine Substituents : Replace the ethyl carboxylate with bulkier groups (e.g., tert-butyl) to reduce off-target GPCR binding .
    • Experimental Design : Perform competitive binding assays (SPR/ITC) against kinase and GPCR panels to quantify selectivity ratios .

Q. How do structural analogs of this compound compare in activity, and what SAR trends emerge?

  • Key Analogs and Activities :

Compound ModificationBiological ActivitySAR Insight
4-Methoxy substitutionEnhanced kinase inhibitionElectron-donating groups improve ATP-pocket affinity
Chlorophenyl at quinazoline C7Anticancer activity (IC50: 8 µM)Bulky substituents enhance DNA intercalation
Pyrimidine core replacementReduced solubilityPlanar heterocycles critical for target engagement

Q. What advanced techniques elucidate the compound’s interaction mechanisms with DNA or enzymes?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized DNA/enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical binding residues .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and replicate experiments under standardized conditions.
  • Synthetic Troubleshooting : If yields drop below 40%, re-examine anhydrous conditions for moisture-sensitive steps (e.g., piperazine coupling) .

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